molecular formula C11H19NO6 B111151 Boc-D-2-aminoadipic acid CAS No. 110544-97-3

Boc-D-2-aminoadipic acid

Cat. No.: B111151
CAS No.: 110544-97-3
M. Wt: 261.27 g/mol
InChI Key: QDTDLMJRZPSKDM-SSDOTTSWSA-N
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Description

Boc-D-2-aminoadipic acid is a useful research compound. Its molecular formula is C11H19NO6 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Solvation Studies and Spectroscopic Analysis : Boc-protected amino acids, including derivatives similar to Boc-D-2-aminoadipic acid, have been utilized in solvation studies. For instance, N,C-protected Boc-Val-NH-C3H7 was investigated to understand solvent-dependent conformational preferences using VCD spectroscopy and theoretical approaches, highlighting its application in studying solute-solvent interactions (Bünnemann & Merten, 2016).

  • Diffusional Behavior in Solid-Phase Reaction Field : The diffusion coefficients of tert-butyloxycarbonyl-l-phenylalanine (Boc-Phe), a compound related to this compound, were determined in various solvents and solid-phase reaction fields. This study is significant in understanding the behavior of such compounds in different reaction environments (Yamane et al., 2002).

  • Role in Protein Oxidation : In a study focused on the aging human skin, 2-aminoadipic acid, a product of lysine oxidation in proteins, was measured, providing insights into the role of such compounds in biological aging and related conditions (Sell et al., 2007).

  • Biocatalysis and Biochemical Sensing : Boc-protected amino acids have been employed in the development of biochemical sensing methods. For instance, a study utilized a eukaryote in conjunction with a double-mediator system for biochemical oxygen demand sensing, demonstrating the application in environmental monitoring (Nakamura et al., 2007).

  • Synthesis of Novel Compounds : Boc-protected amino acids are pivotal in the synthesis of novel compounds, such as in the study that achieved native chemical ligation at phenylalanine for the synthesis of a specific compound, showcasing its utility in synthetic chemistry (Crich & Banerjee, 2007).

  • Peptide Synthesis and Modifications : Various methods of peptide synthesis utilize Boc-protected amino acids. For example, a study discussed the synthesis of racemic 2-amino-5-hexenoic acid and its resolution, highlighting the role of Boc protection in creating enantiomerically pure compounds (Krishnamurthy et al., 2015).

  • Biosensor Development : The development of biosensors often involves Boc-protected amino acids. A study on a glucose/O2 biofuel cell used DNA/CNTs as a platform for immobilizing enzymes, demonstrating the integration of such compounds in advanced sensor technology (Korani & Salimi, 2015).

Mechanism of Action

The mechanism of action of Boc-D-2-aminoadipic acid involves the protection and deprotection of amino functions. The Boc group can be cleaved by mild acidolysis .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTDLMJRZPSKDM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575451
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110544-97-3
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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